molecular formula C14H14N2O3S B4642892 N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide

N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide

Cat. No. B4642892
M. Wt: 290.34 g/mol
InChI Key: GCABRXGHTZDUGF-WQLSENKSSA-N
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Description

Synthesis Analysis

The synthesis of N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide and related compounds involves strategic reactions starting from amination and cyclization of epichlorohydrin in the presence of protective agents like benzaldehyde. This process is followed by reactions with N-substituted ethyl carbamate and glycidylacetamide in the presence of catalysts, leading to various N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides with a total yield of 50%. The structures of the synthesized compounds are confirmed through IR, H NMR, and elementary analysis, indicating the effectiveness of this mild and available synthesis method (Yang Chao, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide has been elucidated using spectral analysis and X-ray crystallography. These methods have provided insights into the geometric parameters, NMR spectra, and optimization using computational methods like B3LYP/6-31G(d,p), which help in understanding the compound's structure and predicting natural charges at different atomic sites (Y. Mabkhot et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide derivatives includes engaging in various reactions to synthesize compounds with potential anticancer activity. One approach involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, demonstrating the versatility and potential of these compounds in creating biologically active molecules (V. Horishny et al., 2021).

Physical Properties Analysis

Detailed physical property analysis of N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide and its derivatives remains scarce in the literature. However, understanding the solubility, melting point, and crystal structure through X-ray crystallography contributes to comprehending how these properties influence the compound's reactivity and stability.

Chemical Properties Analysis

The chemical properties of N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide derivatives are characterized by their reactivity in synthesizing a range of compounds with diverse biological activities. This includes their role in forming compounds with potential as anticancer agents, highlighting the chemical versatility and applicability of the oxazolidinone core structure in medicinal chemistry (A. Kryshchyshyn-Dylevych, 2020).

properties

IUPAC Name

N-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-3-16-13(18)12(19-14(16)20)8-10-6-4-5-7-11(10)15-9(2)17/h4-8H,3H2,1-2H3,(H,15,17)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCABRXGHTZDUGF-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2NC(=O)C)OC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2NC(=O)C)/OC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide
Reactant of Route 4
N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide
Reactant of Route 6
N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide

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